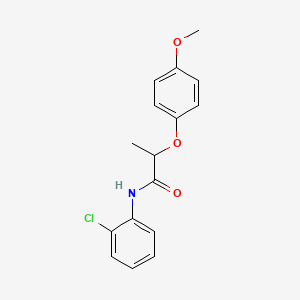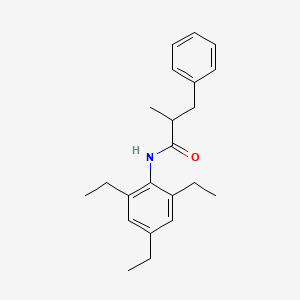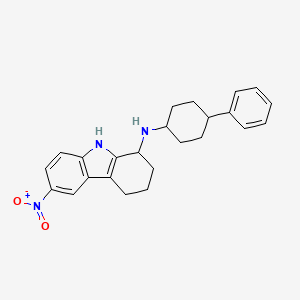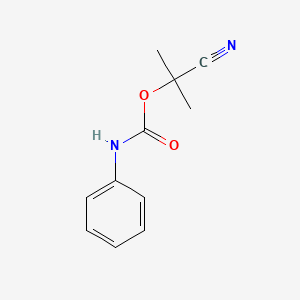![molecular formula C18H20BrClO3 B5107329 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene](/img/structure/B5107329.png)
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene, also known as BH-1, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BH-1 belongs to the class of compounds known as selective estrogen receptor modulators (SERMs) and has been shown to have anti-cancer and anti-inflammatory properties.
作用机制
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene works by binding to estrogen receptors in the body. It has a high affinity for the estrogen receptor alpha (ERα) and has been shown to inhibit the growth of ERα-positive breast cancer cells. 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has been shown to have antioxidant properties and has been studied for its potential in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has several advantages for lab experiments. It has a high affinity for the estrogen receptor alpha and has been shown to be a potent inhibitor of ERα-positive breast cancer cells. 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. However, 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has several limitations for lab experiments. It is a complex compound to synthesize and may not be readily available for research purposes. Additionally, 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has not been extensively studied in vivo and its safety and efficacy have not been fully established.
未来方向
There are several future directions for research on 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene. One potential direction is the development of 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene analogs with improved pharmacokinetic properties. Another potential direction is the study of 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene in combination with other therapeutic agents for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the safety and efficacy of 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene in vivo.
合成方法
The synthesis of 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene is a complex process that involves several steps. The first step involves the synthesis of 2-bromo-4-chloro-1-nitrobenzene, which is then reacted with 4-(2-ethoxyphenoxy)butanol to form 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]nitrobenzene. This compound is then reduced with palladium on carbon to yield 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene.
科学研究应用
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has been extensively studied for its potential as a therapeutic agent for various diseases. It has been shown to have anti-cancer properties and has been studied for its potential in the treatment of breast cancer, prostate cancer, and ovarian cancer. 2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene has also been studied for its anti-inflammatory properties and has been shown to have potential in the treatment of inflammatory bowel disease.
属性
IUPAC Name |
2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClO3/c1-2-21-17-7-3-4-8-18(17)23-12-6-5-11-22-16-10-9-14(20)13-15(16)19/h3-4,7-10,13H,2,5-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZRUWMXGMQKGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5107249.png)

![3-methoxy-N,4-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]benzamide](/img/structure/B5107255.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5107258.png)

![[1-(1-pyrenylmethyl)-2-piperidinyl]methanol](/img/structure/B5107288.png)
![4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B5107290.png)
![2-[(diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-bromobenzoate hydrochloride](/img/structure/B5107303.png)
![3-(4-fluorobenzyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5107307.png)
![2-(3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5107312.png)
![5-{3-chloro-4-[3-(2,5-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107319.png)

![4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B5107345.png)